1H-Pyrazolo[4,3-D]thiazol-5-amine
Description
Core Heterocyclic Framework Analysis
The core structure of this compound consists of a bicyclic system formed by the fusion of a pyrazole ring with a thiazole ring. The pyrazole component contributes a five-membered ring containing two nitrogen atoms at positions 1 and 2, while the thiazole component provides a five-membered ring containing one nitrogen atom and one sulfur atom. This fusion pattern creates a unique [4,3-d] connectivity, where the pyrazole ring shares two adjacent carbon atoms with the thiazole ring.
The International Union of Pure and Applied Chemistry name for this compound is 1H-pyrazolo[4,3-d]thiazol-5-amine, which precisely describes the connectivity pattern and the position of the amino substituent. The molecular structure exhibits planar geometry due to the aromatic nature of both heterocyclic rings, facilitating π-electron delocalization across the entire bicyclic system. This planarity is crucial for the compound's chemical properties and biological activities, as it allows for optimal π-π stacking interactions with other aromatic systems.
The electronic distribution within the bicyclic framework demonstrates significant contribution from both nitrogen and sulfur heteroatoms. The nitrogen atoms in the pyrazole ring contribute lone pairs of electrons that participate in the aromatic π-system, while the sulfur atom in the thiazole ring provides both electron-donating and electron-withdrawing characteristics depending on the specific chemical environment. This electronic complexity contributes to the compound's versatility as a synthetic intermediate and potential pharmacophore.
Bond Connectivity and Ring System Characterization
The bond connectivity pattern in this compound follows a specific arrangement that can be described through its Simplified Molecular Input Line Entry System representation: c1c2c([nH]n1)sc(n2)N. This notation reveals the precise connectivity of all atoms within the bicyclic structure and indicates the position of the amino group.
The pyrazole ring portion contains a nitrogen-nitrogen bond between positions 1 and 2, with the hydrogen atom attached to the nitrogen at position 1, designated as 1H in the compound name. The carbon atoms at positions 3 and 4 of the pyrazole ring form the fusion points with the thiazole ring. Specifically, the carbon at position 3 of the pyrazole corresponds to position 4 of the thiazole ring, while the carbon at position 4 of the pyrazole corresponds to position 3 of the thiazole ring in the fused system.
The thiazole ring contributes a sulfur atom at position 1 and a nitrogen atom at position 3, with the amino group attached to the carbon at position 5. The carbon-sulfur bond length and carbon-nitrogen bond lengths within the thiazole ring follow typical values for aromatic heterocycles, contributing to the overall stability of the bicyclic system. The amino group at position 5 introduces additional hydrogen bonding capabilities and serves as a site for potential chemical modifications.
The ring fusion creates a rigid, planar structure that restricts rotational freedom and enhances the compound's chemical stability. Nuclear magnetic resonance spectroscopy studies of related pyrazolo-thiazole compounds have demonstrated characteristic chemical shift patterns that reflect the electronic environment of each carbon and nitrogen atom within the fused ring system. These spectroscopic signatures provide valuable tools for structural confirmation and purity assessment.
Tautomeric Forms and Resonance Stabilization
The tautomeric behavior of this compound represents a critical aspect of its structural chemistry, particularly regarding the pyrazole ring portion of the molecule. Pyrazole-containing compounds are well-documented to exhibit annular prototropic tautomerism, where the hydrogen atom can migrate between the two nitrogen atoms in the pyrazole ring. This phenomenon results in two potential tautomeric forms that can interconvert under appropriate conditions.
In the case of this compound, the primary tautomeric equilibrium involves the migration of the hydrogen atom between the nitrogen atoms at positions 1 and 2 of the pyrazole ring. The 1H-tautomer represents the form where the hydrogen is attached to the nitrogen at position 1, while the alternative 2H-tautomer would have the hydrogen attached to the nitrogen at position 2. Theoretical studies on related pyrazole systems have shown that the relative stability of these tautomers depends on various factors including substituent effects, solvent environment, and temperature.
The presence of the fused thiazole ring and the amino substituent significantly influences the tautomeric equilibrium. The electron-withdrawing nature of the thiazole nitrogen and the electron-donating properties of the amino group create an asymmetric electronic environment that favors one tautomeric form over the other. Computational studies using density functional theory methods have been employed to predict the relative energies of different tautomeric forms in similar pyrazolo-thiazole systems.
Resonance stabilization within the bicyclic framework involves multiple canonical structures that contribute to the overall electronic distribution. The amino group at position 5 can participate in resonance with the thiazole ring, donating electron density through its lone pair of electrons. This electron donation enhances the electron density at the carbon atom bearing the amino group and affects the overall charge distribution within the molecule.
The aromatic character of both rings contributes to the overall stability of the compound through π-electron delocalization. The pyrazole ring exhibits typical aromatic stabilization energy, while the thiazole ring provides additional stabilization through the participation of sulfur's d-orbitals in the π-system. The fusion of these two aromatic systems creates an extended conjugated network that enhances the overall thermodynamic stability of the molecule.
Temperature and solvent effects play crucial roles in determining the predominant tautomeric form under specific conditions. Studies on related pyrazole derivatives have shown that polar protic solvents tend to favor tautomers that can form stronger hydrogen bonds with the solvent molecules. The rate of tautomeric interconversion can be monitored using nuclear magnetic resonance spectroscopy, where separate signals for each tautomer may be observed at low temperatures or in specific solvent systems.
Properties
CAS No. |
172940-96-4 |
|---|---|
Molecular Formula |
C4H4N4S |
Molecular Weight |
140.164 |
IUPAC Name |
1H-pyrazolo[4,3-d][1,3]thiazol-5-amine |
InChI |
InChI=1S/C4H4N4S/c5-4-7-2-1-6-8-3(2)9-4/h1H,(H2,5,7)(H,6,8) |
InChI Key |
HBOSPOMYQJPFIW-UHFFFAOYSA-N |
SMILES |
C1=NNC2=C1N=C(S2)N |
Synonyms |
1H-Pyrazolo[4,3-d]thiazol-5-amine |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
The table below compares 1H-Pyrazolo[4,3-d]thiazol-5-amine with key analogs:
Key Observations
Core Structure Variations: The main compound’s pyrazolo-thiazole core distinguishes it from pyrazolo-pyrimidines (e.g., ) and triazole hybrids (e.g., ). Thiazole rings enhance sulfur-based interactions, while pyrimidines or triazoles introduce additional nitrogen atoms, altering electronic properties and binding affinities. Substituent Effects: The presence of phenyl, pyridyl, or thienyl groups () increases molecular weight and may improve lipophilicity or target specificity. For example, the 3-aminobenzisoxazole P1 moiety in pyrazolo-pyrimidinones enhances selectivity for coagulation factor Xa inhibition .
Synthesis Efficiency: The Vilsmeier–Haack reaction used for pyrazolo-pyrimidine-thieno hybrids achieves 82% yield , whereas eco-friendly methods (e.g., chitosan-mediated synthesis in ) align with green chemistry trends.
Physicochemical Properties: The main compound’s PSA of 67.59 Ų suggests moderate polarity, balancing solubility and membrane permeability.
Biological Activity: While this compound’s activity is unspecified, pyrazolo-pyrimidinones with benzisoxazole groups show nanomolar potency against coagulation factor Xa . Thiazole derivatives (e.g., ) are hypothesized to target enzymes or receptors involving sulfur interactions.
Preparation Methods
Bromopyrazolone-Derived Synthesis
A foundational approach involves cyclocondensation of 4-bromo-3-methyl-1-phenylpyrazol-5-one with sulfur-containing nucleophiles. This method, reported by LookChem, achieves a 69% yield of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]thiazol-5-amine (CAS 297158-57-7). The reaction proceeds via displacement of the bromine atom by a thiolate ion, followed by intramolecular cyclization to form the thiazole ring. Key parameters include:
-
Reagents : Sodium sulfide or thiourea as sulfur sources
-
Conditions : Reflux in ethanol at 80°C for 6–8 hours
-
Characterization : Molecular formula C₁₁H₁₀N₄S confirmed via mass spectrometry (MW 230.293).
While this method is efficient, the presence of a phenyl group at the 1-position limits substrate versatility. Modifications using electron-withdrawing substituents on the pyrazole ring could enhance reactivity for unsubstituted analogs.
Knoevenagel Condensation Approach
Reaction Conditions and Outcomes
-
Catalyst : Fused sodium acetate
-
Solvent : Glacial acetic acid under reflux (2 hours)
-
Key Spectral Data :
This strategy highlights the compatibility of pyrazole-thiazolidinone hybrids with further functionalization, though additional steps are required to achieve the target amine.
Hetero-Diels-Alder Reactions
Annulation with Maleimides
El-Sayed et al. further demonstrate the use of hetero-Diels-Alder reactions between thiazolidinones (3a–e ) and N-aryl maleimides (4a–c ) to form thiopyrano[2,3-d]thiazoles (5a–g ). While these products incorporate a fused thiopyran ring, the methodology informs strategies for constructing the pyrazolo-thiazole core.
Mechanistic Insights
-
Dienophiles : N-Aryl maleimides activate the thiazolidinone’s α,β-unsaturated system
-
Conditions : Refluxing acetic acid (4–6 hours)
-
Regioselectivity : Controlled by electron-donating substituents on maleimides
Adapting this approach to simpler dienophiles (e.g., thioamides) could streamline access to 1H-pyrazolo[4,3-d]thiazol-5-amine.
Thermolysis and Ring-Closure Strategies
Pyrazolo-Fused Dithiazine Synthesis
Patil et al. report the thermolysis of (Z)-N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines (5 ) at 170°C to yield pyrazolo[3,4-e]dithiazines (7 ). Although focusing on dithiazines, this work provides a model for sulfur-rich ring systems relevant to thiazol-5-amine derivatives.
Critical Steps and Yields
-
Reagents : Et₂NH and concentrated H₂SO₄
-
Isolation : Disulfide intermediate (8a ) identified at 61% yield
-
Final Product : 7a obtained in 74% yield after acid treatment
Modifying the dithiazole precursor to incorporate amine groups could direct synthesis toward the target compound.
Catalytic Hydrogenation in Synthesis
Hydrogenolytic Dehalogenation
A patent by WO2021154668A1 describes hydrogenation of brominated pyrazolo[4,3-d]pyrimidines using Pd/C. Although focused on TLR7 agonists, this method’s dehalogenation step (e.g., Step 4: 10% Pd/C, H₂, EtOH) is transferable to debrominating pyrazolo-thiazole intermediates.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1H-Pyrazolo[4,3-D]thiazol-5-amine, and what methodological considerations are critical for optimizing yield?
- Answer : Synthesis often involves condensation reactions or nucleophilic substitutions. For example, reacting pyrazole precursors with ketoesters (e.g., ethyl acetoacetate) in dioxane using chitosan as a catalyst can yield fused pyrazolo-thiazole derivatives . Diazonium salt intermediates, prepared via reactions with nitrites and boron trifluoride etherate, are also key steps for functionalization . Critical parameters include solvent choice (ethanol or DMSO), temperature control (e.g., -20°C for diazonium salt formation), and stoichiometric ratios of reagents like hydrazine or alkyl halides .
Q. How can computational modeling predict the reactivity and electronic properties of this compound?
- Answer : Density Functional Theory (DFT) calculations can analyze the compound’s electronic structure, including HOMO-LUMO gaps and charge distribution. Key parameters like polar surface area (PSA: 67.59 Ų) and exact molecular weight (140.0158 g/mol) derived from experimental data serve as validation benchmarks. Software such as Gaussian or ORCA can model nucleophilic/electrophilic sites, aiding in predicting reactivity for further functionalization .
Advanced Research Questions
Q. What challenges arise in resolving crystallographic data for this compound, and how can SHELXL improve refinement?
- Answer : Challenges include handling twinned crystals or high thermal motion in heterocyclic rings. SHELXL’s robust algorithms enable iterative refinement of anisotropic displacement parameters and hydrogen bonding networks. For example, using the
TWINandBASFcommands in SHELXL can model twinning, whileHKLF 5processes split datasets. Validation tools in SHELXPRO ensure compliance with IUCr standards .
Q. How can researchers address discrepancies in biological activity data across studies on pyrazolo-thiazole derivatives?
- Answer : Contradictions may arise from structural variations (e.g., substituent positioning) or assay conditions. Systematic SAR studies should compare derivatives like 1H-pyrazolo[4,3-d]pyrimidines (TLR7 agonists ) and imidazo-thiazole analogs . Validated assays (e.g., kinase inhibition or bacterial growth curves) under standardized pH/temperature conditions reduce variability. Meta-analyses of IC50 values and binding affinities across publications can identify outliers .
Q. What strategies optimize the regioselectivity of electrophilic substitutions on this compound?
- Answer : Regioselectivity is influenced by electronic (e.g., amine group directing effects) and steric factors. Computational mapping of electron density (e.g., using Mulliken charges) identifies reactive positions. Experimental validation via bromination or nitration under controlled conditions (e.g., acetic acid at 0–5°C) can prioritize substitution at the 3-position over the 7-position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
